molecular formula C8H9FO2 B8612614 3-Fluoro-4-(2-hydroxyethyl)phenol

3-Fluoro-4-(2-hydroxyethyl)phenol

Cat. No. B8612614
M. Wt: 156.15 g/mol
InChI Key: LZPDMBMKDGLDMO-UHFFFAOYSA-N
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Patent
US07390923B2

Procedure details

Borane-tetrahydrofuran complex (1.0 M solution in THF, 22 ml, 0.02200 mol) was added dropwise to the solution of (2-fluoro-4-hydroxyphenyl)acetic acid (P. C. Belanger et al. EP 106565 B1, 2.27 g, 0.01145 mol) in dry THF (40 ml) under nitrogen at −10° C., and the resulting solution was stirred for 2 h at −10° C. Water was added and the product was extracted into ethyl acetate. The combined extracts were washed with water, dried and evaporated in vacuo to give the product. 1H NMR (400 MHz, DMSO-d6): 2.62 (2H, t, 3J=7.2 Hz), 3.50 (2H, m), 4.63 (1H, t, 3J=5.4 Hz, —CH2OH), 6.47-6.53 (2H, m), 7.06 (1H, t, 3JHH=4JHF=8.5 Hz), 9.60 (1H, s, ArOH).
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.O1CCCC1.[F:7][C:8]1[CH:13]=[C:12]([OH:14])[CH:11]=[CH:10][C:9]=1[CH2:15][C:16](O)=[O:17].O>C1COCC1>[F:7][C:8]1[CH:13]=[C:12]([OH:14])[CH:11]=[CH:10][C:9]=1[CH2:15][CH2:16][OH:17] |f:0.1|

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
2.27 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)O)CC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 2 h at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC=1C=C(C=CC1CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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